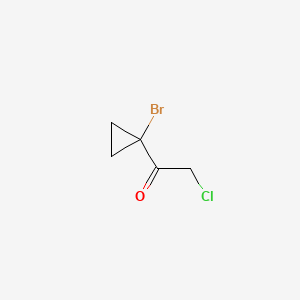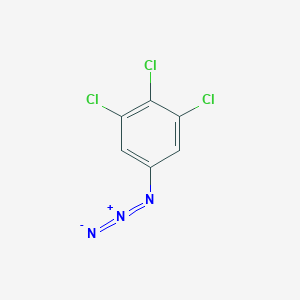
5-Azido-1,2,3-trichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Azido-1,2,3-trichlorobenzene: is a synthetic organic compound characterized by the presence of three chlorine atoms and one azido group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-1,2,3-trichlorobenzene typically involves the introduction of an azido group to a trichlorobenzene precursor. One common method is the reaction of 1,2,3-trichlorobenzene with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azides.
化学反应分析
Types of Reactions: 5-Azido-1,2,3-trichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Photolysis: UV light sources for generating reactive intermediates.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of amines.
Photolysis: Formation of nitrenes and other reactive species.
科学研究应用
Chemistry: 5-Azido-1,2,3-trichlorobenzene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The azido group in this compound can be used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in biological systems. This has applications in drug development and diagnostic imaging .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism of action of 5-Azido-1,2,3-trichlorobenzene primarily involves the reactivity of the azido group. Upon activation, the azido group can form reactive intermediates such as nitrenes, which can then interact with various molecular targets. These interactions can lead to the formation of covalent bonds with biomolecules, making it useful in labeling and tracking studies .
相似化合物的比较
1,2,3-Trichlorobenzene: Lacks the azido group, making it less reactive in certain chemical reactions.
5-Azido-1,2,4-trichlorobenzene: Similar structure but with different chlorine atom positions, leading to variations in reactivity and applications.
5-Azido-1,3,5-trichlorobenzene: Another isomer with different chlorine atom positions, affecting its chemical properties.
Uniqueness: 5-Azido-1,2,3-trichlorobenzene is unique due to the specific positioning of the azido and chlorine groups on the benzene ring. This unique arrangement imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis, materials science, and bioorthogonal chemistry .
属性
分子式 |
C6H2Cl3N3 |
|---|---|
分子量 |
222.5 g/mol |
IUPAC 名称 |
5-azido-1,2,3-trichlorobenzene |
InChI |
InChI=1S/C6H2Cl3N3/c7-4-1-3(11-12-10)2-5(8)6(4)9/h1-2H |
InChI 键 |
JWEXUSXQQIUBGO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


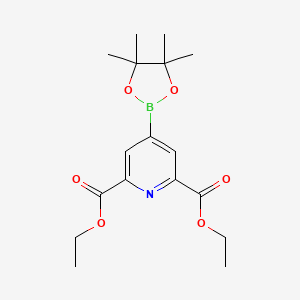
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B13505516.png)
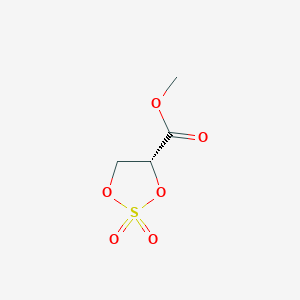
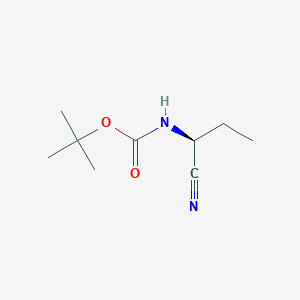

![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)


![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
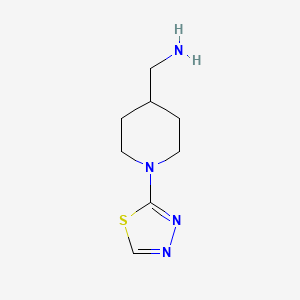
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one](/img/structure/B13505577.png)
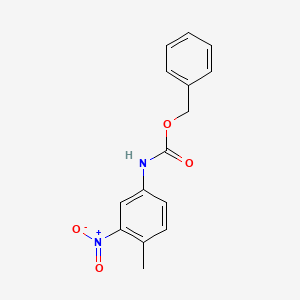
![2-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)cyclopropane-1-carboxylic acid](/img/structure/B13505584.png)
